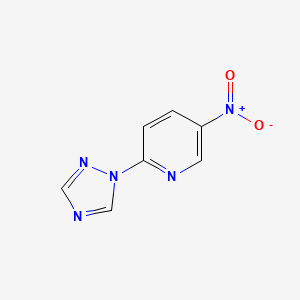

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine

Vue d'ensemble

Description

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Applications De Recherche Scientifique

Medicinal Applications

1. Antifungal Activity

Numerous studies have reported the antifungal properties of 1,2,4-triazole derivatives, including those containing the pyridine moiety. For instance, compounds with the 1,2,4-triazole structure have been shown to exhibit significant antifungal activity against various fungal strains. A study demonstrated that certain derivatives achieved inhibitory rates comparable to established fungicides like azoxystrobin . The incorporation of 5-nitro groups has been found to enhance this activity further.

2. Antibacterial Properties

The antibacterial efficacy of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine has been evaluated against several pathogenic bacteria. Research indicates that triazole derivatives can outperform conventional antibiotics in terms of minimum inhibitory concentration (MIC) values. For example, a series of synthesized triazole compounds exhibited MIC values significantly lower than those of standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazole derivatives have been implicated in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. A study highlighted that specific triazole derivatives could inhibit tumor growth in vitro and in vivo models . The nitro group may play a critical role in enhancing cytotoxicity against cancer cells.

Agricultural Applications

1. Fungicides

Due to their antifungal properties, triazole compounds are extensively studied as potential fungicides in agriculture. The ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal diseases. For instance, research has shown that triazole derivatives can effectively control plant pathogens such as Fusarium and Phytophthora species .

2. Herbicides

Some studies suggest that modifications of triazole compounds can lead to effective herbicides. The mechanism often involves disrupting key metabolic pathways in plants or inhibiting specific enzymes essential for plant growth .

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on a series of 5-nitro-1,2,4-triazole derivatives revealed promising antifungal activity against Candida albicans. The compounds were synthesized and tested using disc diffusion methods, showing significant zone inhibition compared to control groups .

Case Study 2: Antibacterial Evaluation

In another investigation focusing on antibacterial properties, various triazole derivatives were synthesized and tested against clinical isolates of E. coli. Results indicated that some derivatives had MIC values lower than those of commonly used antibiotics such as ciprofloxacin .

Case Study 3: Anticancer Mechanism

Research exploring the anticancer potential of triazole derivatives found that certain compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. This study underscores the therapeutic promise of these compounds in cancer treatment .

Mécanisme D'action

Target of Action

Similar compounds have been used as molecular catalysts for water oxidation , suggesting potential targets could be enzymes or proteins involved in redox reactions.

Mode of Action

Given its structural similarity to other triazole derivatives, it may interact with its targets through the formation of coordination bonds, particularly with metal ions present in enzyme active sites .

Biochemical Pathways

Based on its potential role as a catalyst in water oxidation , it might influence pathways related to oxidative stress and cellular redox homeostasis.

Result of Action

If it acts as a catalyst in water oxidation, it could potentially influence cellular redox status and contribute to oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyridine. One common method includes the following steps:

Nitration Reaction: The starting material, 2-(1H-1,2,4-triazol-1-yl)pyridine, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-nitro-1,2,4-triazole-3-one: Another nitro-substituted triazole compound with similar energetic properties.

3-nitro-1,2,4-triazole: A compound with a similar structure but different substitution pattern, leading to different chemical and physical properties.

Uniqueness

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both a pyridine ring and a triazole ring, which imparts distinct coordination chemistry and biological activity. The combination of these two heterocyclic systems in a single molecule allows for versatile applications in various fields of research and industry.

Activité Biologique

5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The compound features a nitro group at the 5-position of the pyridine ring and a 1,2,4-triazole moiety. Various synthetic routes have been explored to produce this compound, often involving the reaction of pyridine derivatives with triazole precursors under controlled conditions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In a study evaluating its efficacy against various microbial strains:

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

These results indicate that the compound exhibits potent activity against both bacterial and fungal pathogens, making it a candidate for further exploration in treating infections caused by resistant strains .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A study reported that this compound inhibited the proliferation of cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.3 |

| MCF-7 | 22.7 |

The presence of the nitro group is believed to enhance its cytotoxic effects by inducing apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. Specifically, it has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer . This inhibition disrupts signaling pathways that promote cell growth and survival.

Case Study 1: Antitubercular Activity

In a focused study on antitubercular activity, the compound exhibited an MIC value of 0.78 µM against Mycobacterium tuberculosis. The study concluded that the nitro group at position C5 is crucial for its antitubercular action. Substituting this group with other electron-withdrawing groups significantly reduced activity .

Case Study 2: Anticonvulsant Properties

Another investigation assessed the anticonvulsant potential of related triazole compounds. While specific data on the nitro-pyridine derivative was limited, structural analogs showed promise in inhibiting voltage-gated sodium channels (VGSC), suggesting similar mechanisms may be explored for this compound .

Propriétés

IUPAC Name |

5-nitro-2-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-1-2-7(9-3-6)11-5-8-4-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPMHDZRVHSKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.